Hexane-1,3-diamine

Description

Structure

2D Structure

Properties

CAS No. |

589-54-8 |

|---|---|

Molecular Formula |

C6H16N2 |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

hexane-1,3-diamine |

InChI |

InChI=1S/C6H16N2/c1-2-3-6(8)4-5-7/h6H,2-5,7-8H2,1H3 |

InChI Key |

RPLXGDGIXIJNQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCN)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hexane-1,3-diamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexane-1,3-diamine is a difunctional aliphatic amine with potential applications in organic synthesis and materials science. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and key safety information. While direct applications in drug development are not widely documented, the biological significance of related short-chain diamines suggests potential areas for future investigation. This guide consolidates available data, provides generalized experimental protocols for its characterization, and presents its structural and chemical properties in a format amenable to researchers.

Chemical Structure and Identification

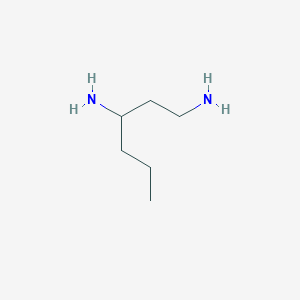

This compound, also known as 1,3-diaminohexane, is a six-carbon aliphatic diamine with amino groups located at the first and third positions of the hexane chain.

Molecular Structure

The chemical structure of this compound is depicted below.

Caption: 2D representation of the this compound molecule.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 589-54-8[1] |

| Molecular Formula | C6H16N2[1] |

| Canonical SMILES | CCCC(CCN)N[1] |

| InChI | InChI=1S/C6H16N2/c1-2-3-6(8)4-5-7/h6H,2-5,7-8H2,1H3[1] |

| InChIKey | RPLXGDGIXIJNQD-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 116.20 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | - |

| Melting Point | 42-45 °C | - |

| Boiling Point | Not available | - |

| Density | 0.89 g/cm³ at 25 °C | - |

| Solubility | Soluble in water and various organic solvents (inferred from related compounds). | [2] |

| pKa (predicted) | pKa1 ≈ 9.8, pKa2 ≈ 10.9 (estimated based on similar aliphatic diamines) | - |

| LogP (predicted) | 0.8 | - |

Spectroscopic Data (Predicted and Analogous)

¹H NMR Spectroscopy (Predicted)

A predicted ¹H NMR spectrum of this compound would exhibit complex splitting patterns due to the presence of multiple diastereotopic protons. The following are estimated chemical shifts:

-

δ 0.9 ppm (t, 3H): Terminal methyl group (CH₃).

-

δ 1.2-1.6 ppm (m, 4H): Methylene groups of the butyl chain (CH₂-CH₂).

-

δ 2.5-3.0 ppm (m, 3H): Methylene and methine protons adjacent to the amino groups (CH-NH₂ and CH₂-NH₂).

-

Variable (br s, 4H): Amine protons (NH₂), which are often broad and their chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

A predicted ¹³C NMR spectrum of this compound is shown below, with estimated chemical shifts.

Caption: Predicted 13C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy (Analogous)

The IR spectrum of a primary amine like this compound would be characterized by the following absorption bands, based on data for similar aliphatic amines:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch | Primary amine |

| 2850-2960 | C-H stretch | Alkane |

| 1590-1650 | N-H bend (scissoring) | Primary amine |

| 1450-1470 | C-H bend | Alkane |

| 1000-1250 | C-N stretch | Aliphatic amine |

Mass Spectrometry (Analogous)

The mass spectrum of this compound obtained by electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 116. Common fragmentation patterns for aliphatic amines would be expected, including alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of alkyl radicals. The fragmentation pattern of hexane suggests that cleavage of C-C bonds is also likely.[3][4]

Synthesis and Reactivity

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, it can be prepared through established methods for the synthesis of 1,3-diamines.[5] One common approach involves the reduction of a corresponding dinitrile or the reductive amination of a suitable keto-amine or diketone. A generalized synthetic workflow is presented below.

Caption: Generalized synthetic workflow for 1,3-diamines.

Reactivity

This compound exhibits the typical reactivity of a primary aliphatic diamine. The two amino groups can act as nucleophiles and bases. It will react with acids to form ammonium salts and with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones.

Safety and Handling

This compound is expected to be a corrosive and potentially toxic compound. The following safety precautions should be observed:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Biological Activity and Drug Development Potential

There is currently no direct evidence in the scientific literature linking this compound to specific signaling pathways or its use in drug development. However, short-chain aliphatic diamines are known to have biological significance. For instance, they can serve as building blocks for more complex biologically active molecules and have been investigated for their antimicrobial and other therapeutic properties.[7][8] The conformationally restricted 1,3-propanediamine scaffold is of interest in medicinal chemistry for developing enzyme inhibitors and receptor ligands.[9] Given the structural similarities, this compound could be a candidate for derivatization and screening in various biological assays.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the characterization of a liquid amine like this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the amine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

-

Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy (ATR)

-

Sample Preparation: Place a small drop of the liquid amine directly onto the ATR crystal.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection: Lower the ATR press and apply gentle pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the amine (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

GC Method:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: Use a capillary column appropriate for the analysis of amines (e.g., a wax or a low-bleed 5% phenyl-methylpolysiloxane column).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.

-

-

MS Method:

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Conclusion

This compound is a simple aliphatic diamine with well-defined, albeit not extensively documented, chemical and physical properties. This guide provides a consolidated resource for researchers, summarizing its structure, properties, and generalized methods for its characterization. While its direct role in drug development is yet to be explored, the known biological activities of related diamines suggest that it could serve as a valuable scaffold for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its reactivity, biological profile, and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. bre.com [bre.com]

- 3. mass spectrum of hexane fragmentation pattern of m/z m/e ions for analysis and identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. A minimalistic approach to develop new anti-apicomplexa polyamines analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. montclair.edu [montclair.edu]

Technical Guide: Physical Properties of 1,3-Diaminohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physical property data for 1,3-diaminohexane (CAS No: 589-54-8). Due to a notable lack of experimentally determined data for this specific isomer in publicly accessible literature, this document presents computed properties for 1,3-diaminohexane. For comparative purposes, experimentally determined physical properties for the common isomer, 1,6-diaminohexane (CAS No: 124-09-4), are also provided. Furthermore, this guide outlines standardized experimental protocols for the determination of key physical properties of liquid amines, which would be applicable to 1,3-diaminohexane. A generalized workflow for boiling point determination is also presented in a visual diagram.

Introduction

1,3-Diaminohexane is a diamine with the molecular formula C₆H₁₆N₂.[1] While its structural isomer, 1,6-diaminohexane (hexamethylenediamine), is a widely used industrial chemical with well-documented physical properties, there is a significant scarcity of experimental data for 1,3-diaminohexane. This guide aims to collate the available computed data for 1,3-diaminohexane and provide context through comparison with the experimentally verified data of its 1,6-isomer. Additionally, it serves as a resource for researchers by detailing the standard methodologies for determining the physical properties of such compounds.

Physical Properties

The following sections present the available physical property data. It is critical to note the distinction between the computed data for 1,3-diaminohexane and the experimental data for 1,6-diaminohexane.

Computed Physical Properties of 1,3-Diaminohexane (CAS: 589-54-8)

The data in this table are computationally derived and have not been experimentally verified, as per available public information.[1][2]

| Property | Value | Source |

| Molecular Weight | 116.2 g/mol | [1][2] |

| Molecular Formula | C₆H₁₆N₂ | [1][2] |

| XLogP3-AA | 0 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Exact Mass | 116.131348519 Da | [2] |

| Monoisotopic Mass | 116.131348519 Da | [2] |

| Topological Polar Surface Area | 52 Ų | [2] |

| Heavy Atom Count | 8 | [2] |

| Complexity | 45.8 | [2] |

Experimental Physical Properties of 1,6-Diaminohexane (CAS: 124-09-4)

This table summarizes the experimentally determined physical properties of the common isomer, 1,6-diaminohexane, for comparative reference.

| Property | Value | Source |

| Melting Point | 39 to 42 °C | [3] |

| Boiling Point | 204.6 °C | [3] |

| Density | 0.84 g/mL | [3] |

| Solubility in Water | 490 g/L | [3] |

| Appearance | Colorless crystals | [3] |

| Molar Mass | 116.208 g·mol⁻¹ | [3] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of liquid amines like 1,3-diaminohexane.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For many organic compounds, this is a sharp transition, and the melting point range can be an indicator of purity.[4]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[4][5]

-

Procedure:

-

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[6]

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[4]

-

For an accurate measurement, the determination is repeated with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is the end of the range.[4]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus: Thiele tube or distillation apparatus, small test tube, capillary tube, thermometer, heat source.[7]

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the liquid.[7]

-

The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil.[7]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[8]

-

As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.[8]

-

The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[8]

-

Density Determination

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

-

Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.[9]

-

Procedure (Pycnometer Method):

-

A clean, dry pycnometer is weighed accurately on an analytical balance.[10]

-

The pycnometer is filled with the liquid sample, ensuring there are no air bubbles. The temperature of the liquid should be recorded.[10]

-

The filled pycnometer is weighed again.[10]

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The volume of the pycnometer is known (it is calibrated).

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of amines can be tested in water and various organic and acidic solutions.

-

Apparatus: Test tubes, graduated pipettes or cylinders, vortex mixer or stirring rods.

-

Procedure:

-

A measured amount of the solvent (e.g., 1 mL of water) is placed in a test tube.[11]

-

A small, measured amount of the amine (e.g., 0.05 mL for a liquid or 25 mg for a solid) is added to the solvent.[11]

-

The mixture is agitated vigorously.[11]

-

The solution is observed to determine if the amine has dissolved completely. If it has, it is considered soluble.

-

This process can be repeated with different solvents (e.g., diethyl ether, 5% HCl solution) to determine the solubility profile of the compound.[12] Amines, being basic, are expected to be more soluble in acidic solutions due to the formation of an ammonium salt.[12]

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of the boiling point of a liquid sample using the Thiele tube method.

References

- 1. Page loading... [guidechem.com]

- 2. Hexane-1,3-diamine | C6H16N2 | CID 19880522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 10. mt.com [mt.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. moorparkcollege.edu [moorparkcollege.edu]

An In-depth Technical Guide to Hexane-1,3-diamine (CAS 589-54-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexane-1,3-diamine (CAS 589-54-8), a diamine of interest in various chemical and potentially pharmaceutical applications. Due to the limited availability of public data for this specific isomer, this document combines known information with data from related compounds and general principles of aliphatic amines to offer a thorough resource.

Chemical Identity and Physicochemical Properties

This compound, also known as 1,3-diaminohexane, is a primary aliphatic diamine. Its structure consists of a six-carbon hexane backbone with amino groups located at the first and third positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₆N₂ | [1][2] |

| Molecular Weight | 116.20 g/mol | [1][2] |

| CAS Number | 589-54-8 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1,3-diaminohexane, 1,3-Hexanediamine | [1][2] |

| Canonical SMILES | CCCC(CCN)N | [1][2] |

| InChI Key | RPLXGDGIXIJNQD-UHFFFAOYSA-N | [1][2] |

| Computed XLogP3-AA | 0 | [2] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 4 | [1][2] |

| Exact Mass | 116.131348519 Da | [2] |

| Monoisotopic Mass | 116.131348519 Da | [2] |

| Topological Polar Surface Area | 52 Ų | [2] |

| Heavy Atom Count | 8 | [2] |

| Complexity | 45.8 | [1][2] |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on its chemical structure and general principles of spectroscopy for aliphatic amines, the following characteristics can be predicted.

Table 2: Spectral Data Summary for this compound

| Technique | Data Availability/Predicted Features | Source/Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A GC-MS spectrum is reportedly available in the Wiley Registry of Mass Spectral Data. | [2] |

| Nuclear Magnetic Resonance (¹H NMR) | Specific experimental data not found. Predicted spectrum would show complex multiplets for protons on carbons 1, 2, and 3 due to spin-spin coupling. The protons of the terminal methyl group (C6) and the other methylene groups would also exhibit characteristic signals. | General ¹H NMR principles for alkanes and amines.[3][4] |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Specific experimental data not found. Six distinct signals would be expected, corresponding to the six non-equivalent carbon atoms in the molecule. | General ¹³C NMR principles for alkanes.[3] |

| Infrared (IR) Spectroscopy | Specific experimental data not found. Expected to show characteristic N-H stretching vibrations for a primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the alkyl chain (around 2850-2960 cm⁻¹), N-H bending (scissoring) vibrations around 1590-1650 cm⁻¹, and C-N stretching vibrations in the 1000-1250 cm⁻¹ range.[5][6][7][8][9] | General IR absorptions for primary aliphatic amines. |

Synthesis of this compound

Proposed Synthetic Pathway: Reductive Amination of a 3-amino-hexanone

A potential synthetic route could start from a 3-amino-hexanone derivative. This intermediate could then undergo reductive amination to introduce the second amine group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: General Reductive Amination

The following is a generalized protocol that could be adapted for the synthesis of this compound.

-

Reaction Setup : A solution of the starting ketone (e.g., a protected 3-keto-hexylamine) in a suitable solvent (e.g., methanol, ethanol) is prepared in a reaction vessel.

-

Amination : An excess of ammonia or an ammonium salt (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with H₂ over a nickel catalyst) are added to the solution.[10]

-

Reaction Conditions : The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures depending on the specific reagents) until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up : The reaction is quenched, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate solvent and washed with water or brine to remove inorganic salts.

-

Purification : The crude product is purified by distillation or column chromatography to yield pure this compound.

Potential Applications

Specific applications for this compound are not well-documented in scientific literature. However, based on the known uses of other short-chain aliphatic diamines, particularly its isomers, several potential applications can be inferred.

-

Polymer Chemistry : As a diamine, it can serve as a monomer for the synthesis of polyamides (nylons) and polyurethanes. The irregular spacing of the amine groups compared to its 1,6-isomer could impart unique properties to the resulting polymers, such as altered flexibility, solubility, and thermal characteristics.[11][12]

-

Epoxy Curing Agents : Aliphatic diamines are commonly used as curing agents for epoxy resins. This compound could function in this capacity, with the reaction of its primary amine groups with the epoxide groups of the resin leading to a cross-linked polymer network.

-

Organic Synthesis : It can be a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The two amine groups provide reactive sites for a variety of chemical transformations.[13][14]

Toxicology and Safety

Specific toxicological data for this compound is scarce. The information presented below is largely based on data for the closely related isomer, Hexane-1,6-diamine, and general knowledge of short-chain aliphatic amines. It is crucial to handle this compound with appropriate safety precautions until more specific data becomes available.

Table 3: General Toxicological Profile of Short-Chain Aliphatic Diamines

| Endpoint | Observation | Source/Reference (for related compounds) |

| Acute Oral Toxicity | Harmful if swallowed. LD50 values for related diamines are in the range of several hundred to a few thousand mg/kg in rats. | [15] |

| Acute Dermal Toxicity | Harmful in contact with skin. Dermal LD50 values for related compounds suggest moderate toxicity. | [15] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. Aliphatic amines are known to be corrosive and irritating to the skin and eyes. | [15] |

| Serious Eye Damage/Irritation | Causes serious eye damage. | [15] |

| Respiratory Irritation | May cause respiratory irritation. | [15] |

| Sensitization | May cause an allergic skin reaction. | General for amines. |

| Mutagenicity | Generally not found to be mutagenic in standard assays for related compounds. | |

| Carcinogenicity | No data available for this compound. |

Safety Precautions:

-

Handling : Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids. Keep containers tightly closed.

-

First Aid : In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Experimental Protocols

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the identification and quantification of this compound. Due to the polar nature of amines, derivatization is often employed to improve chromatographic performance.[16][17][18][19]

Caption: General workflow for the GC-MS analysis of this compound.

Protocol Outline:

-

Sample Preparation and Derivatization :

-

A known amount of the sample is dissolved in a suitable solvent (e.g., dichloromethane).

-

A derivatizing agent, such as trifluoroacetic anhydride (TFAA), is added to the sample. The mixture is heated to ensure complete reaction. This converts the polar amine groups into less polar trifluoroacetyl amides, which are more volatile and exhibit better chromatographic behavior.

-

-

GC Conditions :

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas : Helium at a constant flow rate.

-

Temperature Program : An initial oven temperature of around 50-70°C, held for a few minutes, followed by a ramp to a final temperature of 250-280°C.

-

Injector : Split/splitless injector at a temperature of 250°C.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Ion Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

-

Data Analysis :

-

The resulting mass spectrum of the derivatized analyte can be compared with a spectral library for identification.

-

Quantification can be performed using an internal standard and constructing a calibration curve.

-

Signaling Pathways and Drug Development

Currently, there is no specific information in the public domain linking this compound to any particular signaling pathways or its direct use in drug development. Aliphatic diamines are structurally simple and are not typically associated with high-specificity biological interactions that are characteristic of pharmaceutical agents. However, they can serve as scaffolds or building blocks in the synthesis of more complex, biologically active molecules. Further research would be required to explore any potential biological activity of this compound or its derivatives.

Conclusion

This compound (CAS 589-54-8) is a chemical compound with potential applications in polymer science and organic synthesis. While specific experimental data for this isomer is limited, its properties and reactivity can be largely inferred from the behavior of other short-chain aliphatic diamines. This guide provides a summary of the available information and outlines methodologies for its synthesis and analysis. It is imperative for researchers to handle this compound with care, following standard safety protocols for corrosive and potentially toxic amines, until more comprehensive toxicological data becomes available.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H16N2 | CID 19880522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hexane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 hexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]

- 11. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

- 13. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. cdnisotopes.com [cdnisotopes.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Determination of toluenediamine isomers by capillary gas chromatography and chemical ionization mass spectrometry with special reference to the biological monitoring of 2,4- and 2,6-toluene diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

theoretical molecular weight of Hexane-1,3-diamine

An In-depth Technical Guide on the Theoretical Molecular Weight of Hexane-1,3-diamine

This guide provides a detailed breakdown of the , intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

This compound is an organic compound with the chemical formula C₆H₁₆N₂.[1][2] Its structure consists of a six-carbon hexane chain with two amine functional groups attached at the first and third carbon positions.

Calculation of Theoretical Molecular Weight

The theoretical molecular weight is determined by summing the atomic weights of each atom present in the molecule. The calculation is based on the chemical formula and the standard atomic weights of the constituent elements: Carbon (C), Hydrogen (H), and Nitrogen (N).

The formula for calculating the molecular weight is:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N)

Using the atomic weights from the IUPAC (International Union of Pure and Applied Chemistry), the calculation is as follows:

(6 × 12.011 u) + (16 × 1.008 u) + (2 × 14.007 u) = 116.208 u

This value is often expressed in grams per mole ( g/mol ) for macroscopic calculations. The calculated molecular weight is approximately 116.20 g/mol .[1][2]

Data Presentation: Atomic Weights and Molecular Weight Calculation

| Element | Symbol | Count | Standard Atomic Weight (u) | Total Contribution (u) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 16 | 1.008[3][4][5] | 16.128 |

| Nitrogen | N | 2 | 14.007[6][7][8] | 28.014 |

| Total | C₆H₁₆N₂ | 24 | 116.208 |

Logical Workflow for Calculation

The following diagram illustrates the logical steps involved in calculating the .

Caption: Workflow for Theoretical Molecular Weight Calculation.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

This section outlines a general methodology for the experimental determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To determine the accurate molecular mass of this compound.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

-

Mass spectrometer with an ESI source

-

Calibration standard (e.g., sodium trifluoroacetate or a well-characterized peptide mixture)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µM) in the chosen solvent. The acidic modifier (formic acid) facilitates protonation.

-

Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibration standard to ensure mass accuracy.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min). In the ESI source, the sample is nebulized and subjected to a high voltage, leading to the formation of protonated molecular ions, primarily [M+H]⁺.

-

Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500).

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The theoretical m/z for the [M+H]⁺ ion of C₆H₁₆N₂ would be approximately 117.139 (calculated from the monoisotopic masses of the most abundant isotopes: ¹²C, ¹H, and ¹⁴N, plus the mass of a proton). The experimentally measured m/z value is then used to determine the molecular weight of the neutral molecule.

Experimental Workflow Diagram

Caption: ESI-MS Experimental Workflow.

References

- 1. This compound | C6H16N2 | CID 19880522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

Solubility of Hexane-1,3-diamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Hexane-1,3-diamine in organic solvents. Due to the limited availability of direct quantitative data for this compound, this document leverages data from its structural isomer, Hexane-1,6-diamine, and other short-chain aliphatic diamines to provide an inferred solubility profile. This guide outlines detailed experimental protocols for solubility determination and presents a logical workflow to aid researchers in assessing the solubility of this and similar compounds.

Introduction to this compound and its Solubility

This compound, with the chemical formula C₆H₁₆N₂, is a diamine that holds potential as a building block in various chemical syntheses, including the development of pharmaceuticals and polymers. A thorough understanding of its solubility in organic solvents is fundamental for its application in reaction chemistry, purification processes, and formulation development. The solubility of an amine is primarily dictated by its molecular structure, polarity, and the potential for hydrogen bonding with the solvent.

Primary and secondary amines, such as this compound, can act as both hydrogen bond donors and acceptors, which generally leads to good solubility in polar protic solvents like alcohols.[1] As the length of the hydrocarbon chain increases, the hydrophobic nature of the molecule becomes more pronounced, which can reduce solubility in very polar solvents and increase it in non-polar solvents.[1]

Inferred Solubility Profile of this compound

General Solubility Trends for Aliphatic Diamines:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Solubility in these solvents can be moderate and is influenced by the overall polarity of the diamine.

-

Non-Polar Solvents (e.g., Benzene, Hexane): Solubility is typically limited in non-polar solvents, though it may increase with the length of the carbon chain of the diamine.[3]

Based on these principles and the data for analogous compounds, this compound is expected to be soluble in polar organic solvents like methanol and ethanol and sparingly to slightly soluble in non-polar solvents like benzene and ether.

Quantitative Solubility Data for Analogous Compounds

The following table summarizes the available quantitative and qualitative solubility data for compounds structurally similar to this compound. This data serves as a reference for estimating the solubility of this compound.

| Solvent | Analogous Compound | Solubility Data | Reference |

| Methanol | Hexane-1,6-diamine | 1577.69 g/L (at 25 °C) | [4] |

| Ethanol | Hexane-1,6-diamine | 496.83 g/L (at 25 °C) | [4] |

| Isopropanol | Hexane-1,6-diamine | 160.71 g/L (at 25 °C) | [4] |

| Alcohol (general) | Hexane-1,6-diamine | Slightly Soluble | [5][6] |

| Benzene | Hexane-1,6-diamine | Slightly Soluble | [5][7] |

| Ether | Hexane-1,6-diamine | Somewhat Soluble | [4] |

| Ether | 1,5-Pentanediamine | Insoluble | [8][9] |

| Water | 1,4-Diaminobutane | Soluble | [10] |

| Ether | 1,4-Diaminobutane | Soluble | [10] |

| Alcohol | 1,4-Diaminobutane | Soluble | [10] |

| Water | 1,5-Pentanediamine | Soluble | [8][9] |

| Ethanol | 1,5-Pentanediamine | Soluble | [8][9] |

Experimental Protocols for Solubility Determination

A precise and reproducible determination of the solubility of this compound in organic solvents can be achieved using established experimental methods. The following section details a generalized protocol that can be adapted for various analytical techniques.

General Principle

The isothermal equilibrium method is a common and reliable technique for determining the solubility of a compound in a solvent. This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solute)

-

Organic solvents of interest (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), UV-Vis Spectrophotometer)

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Detailed Methodologies

Step 1: Preparation of Saturated Solution

-

Add an excess amount of this compound to a vial containing a precisely known volume or mass of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required should be determined empirically by analyzing samples at different time points until the concentration of the dissolved solute remains constant.

Step 2: Sample Collection and Preparation

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter that is chemically compatible with the solvent to remove any undissolved microparticles.

Step 3: Quantification

The concentration of this compound in the filtered, saturated solution can be determined by several methods:

-

Gravimetric Method:

-

Accurately weigh a clean, dry container.

-

Dispense a known volume of the filtered, saturated solution into the container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, reweigh the container with the dried residue.

-

The mass of the residue corresponds to the amount of dissolved this compound.

-

-

Titration Method:

-

Since this compound is a base, its concentration in the saturated solution can be determined by titration with a standardized acid solution (e.g., HCl).

-

Pipette a known volume of the filtered, saturated solution into a flask.

-

Add a suitable indicator.

-

Titrate with the standardized acid until the endpoint is reached.

-

Calculate the concentration of the diamine based on the volume of titrant used.

-

-

Chromatographic/Spectroscopic Methods (e.g., GC, HPLC, UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions with the chosen analytical instrument.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Step 4: Data Presentation The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the solubility was determined must always be specified.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is scarce, a reliable estimation of its solubility profile can be made by examining the behavior of its structural isomers and other short-chain aliphatic diamines. It is anticipated that this compound will exhibit good solubility in polar protic solvents and limited solubility in non-polar solvents. For precise applications, it is imperative that the solubility be determined experimentally using the standardized protocols outlined in this guide. This will ensure accurate and reproducible data for process development, formulation, and other research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. scent.vn [scent.vn]

- 5. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. materials.alfachemic.com [materials.alfachemic.com]

- 7. 1,6-Diaminohexane, 98+% | Fisher Scientific [fishersci.ca]

- 8. chembk.com [chembk.com]

- 9. China 1,5-DIAMINOPENTANE Cadaverine CAS 462-94-2 Manufacturer - Yolatech.com [yolatech.com]

- 10. nbinno.com [nbinno.com]

Spectroscopic Profile of Hexane-1,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available and predicted spectroscopic data for Hexane-1,3-diamine (CAS No: 589-54-8). Due to the limited availability of experimental spectra for this specific isomer in public databases, this document combines available experimental mass spectrometry data with predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data to offer a comprehensive profile. The methodologies described herein are based on generalized protocols for the analysis of small organic molecules.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds. The mass spectrum provides information about the molecular weight and fragmentation pattern of the analyte.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Spectrum Source | O1-47-170-5b | --INVALID-LINK--[1] |

| Copyright | © 2020-2025 John Wiley & Sons, Inc. | --INVALID-LINK--[1] |

| Major Peaks (m/z) | Relative Intensity | |

| 44 | 100% | |

| 56 | 80% | |

| 73 | 60% | |

| 87 | 40% | |

| 116 (M+) | 5% |

Infrared (IR) Spectroscopy (Predicted)

Table 2: Predicted Infrared Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3380-3300 (broad) | N-H stretch | Primary Amine (-NH₂) |

| 2960-2850 (strong) | C-H stretch | Alkane (-CH₃, -CH₂, -CH) |

| 1650-1580 (medium) | N-H bend | Primary Amine (-NH₂) |

| 1470-1450 (medium) | C-H bend | Alkane (-CH₂, -CH₃) |

| 1380-1370 (medium) | C-H bend | Alkane (-CH₃) |

| 850-750 (broad) | N-H wag | Primary Amine (-NH₂) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Due to the absence of publicly available experimental NMR spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.95 | Multiplet | 1H | H3 |

| ~2.70 | Triplet | 2H | H1 |

| ~1.45 | Multiplet | 2H | H2 |

| ~1.35 | Multiplet | 2H | H4 |

| ~1.25 | Sextet | 2H | H5 |

| ~0.90 | Triplet | 3H | H6 |

| ~1.10 (broad) | Singlet | 4H | -NH₂ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~49.0 | C3 |

| ~42.0 | C1 |

| ~38.0 | C2 |

| ~36.0 | C4 |

| ~20.0 | C5 |

| ~14.0 | C6 |

Experimental Protocols

The following are generalized experimental protocols that can be applied to obtain the spectroscopic data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature gradient to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) that are transparent to infrared radiation.

-

Background Spectrum: A background spectrum of the empty salt plates (or the solvent if the sample is in solution) is recorded.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and an infrared beam is passed through it.

-

Data Acquisition: The detector measures the amount of light that passes through the sample at each wavelength. An interferometer is used to generate an interferogram, which is then converted into an infrared spectrum via a Fourier transform.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce a final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition: The sample is irradiated with short pulses of radiofrequency energy. The nuclei absorb this energy and then relax, emitting a signal that is detected by the instrument. This process is repeated multiple times (scans) to improve the signal-to-noise ratio.

-

Data Processing: The detected signal, known as the free induction decay (FID), is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the chemical shift of the internal standard.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample.

Caption: General workflow for spectroscopic analysis.

References

Introduction: The Rising Prominence of Asymmetrical Diamines

An In-depth Technical Guide on Potential Research Areas for Asymmetrical Diamines

Chiral diamines, particularly those with asymmetrical substitution patterns, are increasingly recognized as privileged structural motifs in modern chemistry.[1] Their unique ability to form stable bidentate chelates with metal ions has cemented their role as indispensable chiral ligands and organocatalysts in asymmetric synthesis.[1][2][3] The precise spatial arrangement of the two amino groups is often fundamental to their biological activity and catalytic efficacy, making their stereoselective synthesis a critical area of research.[1] This technical guide explores the core and emerging research areas for asymmetrical diamines, targeting their application in asymmetric catalysis, drug discovery, and materials science, while also delving into the innovative synthetic methodologies being developed for their preparation.

Core Research Area 1: Asymmetric Catalysis

Asymmetrical diamines are central to the advancement of asymmetric catalysis, serving as both highly effective ligands for transition metals and as potent organocatalysts. Their conformational rigidity and defined stereochemistry allow for the creation of a chiral environment that directs the stereochemical outcome of a reaction with high selectivity.

As Chiral Ligands for Metal Catalysis

Tertiary diamines are adept at dissociating aggregated organometallic compounds into more reactive monomeric or dimeric species.[2] When a chiral diamine is used, the resulting organometallic complex becomes a chiral reagent, enabling asymmetric synthesis.[2] This principle is widely applied in numerous transformations.

A significant application is in copper-catalyzed reactions, such as the asymmetric Henry reaction, which forms valuable chiral β-nitro alcohols—precursors to many pharmaceuticals.[4][5] The performance of various C2-symmetric diamine ligands in the copper-catalyzed asymmetric Henry reaction between aldehydes and nitromethane demonstrates their efficacy.[4] Similarly, rhodium-catalyzed asymmetric hydroamination of allylic amines, employing chiral diamine-derived ligands like MeO-Biphep, can produce diamines with moderate to good yields and high enantioselectivity (up to 95% ee).[6][7] Palladium-catalyzed allylic amination is another powerful method for preparing enantioenriched allylic hydroxylamine-derived sulfamate esters, which are precursors to complex polyamine architectures.[8]

As Organocatalysts

The utility of asymmetrical diamines extends to organocatalysis, where they can act alone to catalyze reactions. For instance, erythro-11-aminomefloquine, a vicinal diamine derived from the antimalarial drug mefloquine, has proven to be an effective catalyst in the asymmetric Michael addition of nitromethane to cyclohexanone, achieving a high enantiomeric ratio (up to 96.5:3.5 er).[9] This highlights a promising research avenue in modifying existing drug scaffolds to create novel and effective organocatalysts.[9]

Core Research Area 2: Drug Discovery and Development

The 1,2-diamine motif is a cornerstone in medicinal chemistry, appearing in a wide range of biologically active molecules and marketed drugs.[1][10]

Privileged Scaffolds in Pharmaceuticals

The importance of chiral 1,2-diamines is underscored by their presence in key pharmaceuticals. Examples include:

-

Tamiflu (Oseltamivir) : An antiviral agent for treating influenza, which contains a critical chiral 1,2-diamine moiety essential for its function.[1]

-

Eloxatin (Oxaliplatin) : A platinum-based chemotherapy drug used for colorectal cancer, where the diamine ligand is crucial for its mechanism of action.[1]

-

Linezolid and Rivaroxaban : These drugs, an antibiotic and an anticoagulant respectively, contain an oxazolidinone unit, the synthesis of which can be efficiently achieved via an asymmetric Henry reaction catalyzed by a copper-diamine complex.[5]

The "Magic Methyl Effect" and Analogue Synthesis

Minor structural modifications to diamine scaffolds can lead to significant changes in pharmacological properties. A notable example is the "magic methyl effect," where the substitution of a 1,2-ethylene diamine with a 1,2-propylene diamine has been linked to a dramatic increase in drug potency.[7] This presents a compelling research area focused on the systematic synthesis and evaluation of methylated analogues of known bioactive molecules to optimize their efficacy and pharmacokinetic profiles.[7] Directed hydroamination methods offer a powerful strategy for rapidly accessing these valuable methylated diamines.[7]

Core Research Area 3: Advanced Synthetic Methodologies

The growing demand for enantiomerically pure asymmetrical diamines necessitates the development of novel and efficient synthetic strategies. Research is focused on atom-economical and highly stereoselective methods.

Key Synthetic Strategies

The asymmetric synthesis of 1,2-diamines is an active field of research, with strategies broadly categorized into C-N, C-C, and C-H bond-forming reactions.[1][6][11]

-

C-N Bond Formation : This is a highly atom-economical approach. Key methods include the ring-opening of meso-aziridines, the diamination of alkenes, and the hydroamination of allylic amines.[1][3][6] The catalytic aminolysis of meso-aziridines is a particularly efficient strategy for obtaining chiral 1,2-diamines with two differently substituted amino groups.[3][6]

-

C-C Bond Formation : Reactions such as the aza-Mannich and aza-Henry reactions are employed to construct the carbon backbone while introducing the amino functionalities.[3][6]

-

C-H Bond Functionalization : The direct conversion of C-H bonds to C-N bonds represents a modern and efficient synthetic strategy that is a major focus of current research.[1]

The logical workflow for these synthetic approaches can be visualized as follows:

Biomimetic and Green Catalysis

A forward-looking research area is the development of biomimetic catalysts that can function in environmentally friendly solvents like water.[12] Designing chiral diamine catalysts that balance the high efficiency of traditional organometallic catalysis with the green credentials of enzymatic reactions is a significant challenge.[12] Success in this area would allow for the development of catalysts for important and challenging stereoselective transformations under sustainable conditions.[12]

Core Research Area 4: Materials Science

While the primary focus for asymmetrical diamines has been in catalysis and medicine, their unique structural properties are now being exploited in materials science.

High-Performance Polymers

Asymmetrical diamines are being used as monomers for the synthesis of high-performance polymers like colorless polyimides (CPIs).[13] These materials are critical for applications in flexible electronic devices, where optical transparency, thermal stability, and mechanical strength are paramount.[13] Research in this area focuses on how the molecular design of the asymmetrical diamine, such as the strategic placement of substituents (e.g., -CF3, -OCH3), can be used to control the charge transfer effects and molecular packing of the resulting polymer.[13] This allows for the fine-tuning of the material's thermal, mechanical, optical, and dielectric properties to meet the demands of specific applications, such as protective layers for flexible photodetectors and wearable sensors.[13]

The relationship between the diamine structure and polymer properties can be illustrated as follows:

Data Presentation: Performance of Chiral Diamines in Catalysis

Summarized below is quantitative data on the performance of asymmetrical diamine-based catalysts in key asymmetric reactions.

Table 1: Performance of Chiral Diamine Ligands in the Pd-Catalyzed Asymmetric Allylic Amination [8] Reaction of cyclohexenol-derived carbonate with a sulfamate nucleophile.

| Entry | Ligand | Catalyst Loading (mol %) | Solvent | Yield (%) | ee (%) |

| 1 | L1 | 2.5 | THF | 75 | 83 |

| 2 | L1 | 5.0 | THF | 95 | 83 |

| 3 | L2 | 2.5 | THF | 78 | >90 |

| 4 | L2 | 2.5 | Dioxane | 85 | 92 |

Table 2: Enantioselective Ring-Opening of meso-Aziridines with TMSN₃ [6] Catalyzed by various metal-diamine complexes.

| Catalyst System | Substrate (Aziridine) | Yield (%) | ee (%) |

| Y(OTf)₃ / Ligand A | Cyclohexene oxide derived | 95 | 83 |

| Y(OiPr)₃ / Ligand B | Cyclohexene oxide derived | 99 | 96 |

| Gd(OTf)₃ / Ligand C | Cyclopentene oxide derived | 85 | 94 |

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Asymmetric Allylic Amination[8]

To an oven-dried vial under an inert atmosphere is added the palladium source (e.g., Pd₂(dba)₃·CHCl₃, 2.5 mol %) and the chiral diamine ligand (e.g., (S,S)-L₁, 7.5 mol %). Anhydrous, degassed solvent (e.g., THF, 0.2 M) is added, and the resulting solution is stirred at room temperature for 20-30 minutes. The allylic substrate (e.g., cyclohexenol-derived carbonate, 1.1 equiv) is then added, followed by the nucleophile (e.g., sulfamate, 1.0 equiv). The reaction mixture is stirred at a specified temperature (e.g., 23 °C or 50 °C) and monitored by TLC or GC-MS until the starting material is consumed. Upon completion, the reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the enantioenriched product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydroamination of an Allylic Amine[7]

In a nitrogen-filled glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 5 mol %) and the chiral diphosphine ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol %) in an anhydrous solvent (e.g., 1,4-dioxane) is prepared in a sealed vial. The solution is stirred for 30 minutes. To this catalyst solution, the allylic amine substrate (1.0 equiv) and the amine nucleophile (2.0 equiv) are added. The vial is sealed and heated to the desired temperature (e.g., 60 °C or 100 °C) for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude residue is then purified by silica gel chromatography to yield the desired unsymmetrical 1,2-diamine. Product identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

The workflow for this type of catalytic process can be visualized as follows:

Future Outlook and Conclusion

The field of asymmetrical diamines is poised for significant growth. Future research will likely concentrate on the development of more sustainable and atom-economical synthetic routes, particularly those involving C-H activation.[1] In catalysis, the design of novel diamine ligands that can achieve high selectivity in challenging transformations and operate under greener conditions will be a key focus.[12] In drug discovery, a deeper exploration of the structure-activity relationships of diamine-containing scaffolds will continue to yield new therapeutic agents.[1][7] Finally, the expansion of asymmetrical diamines into materials science opens a new frontier for creating advanced functional materials with precisely controlled properties.[13] Continued innovation in the synthesis and application of these versatile building blocks will undoubtedly pave the way for breakthroughs across multiple scientific disciplines.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rua.ua.es [rua.ua.es]

- 4. benchchem.com [benchchem.com]

- 5. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 7. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of Hexanediamines

Disclaimer: This guide addresses the safety and handling precautions for diamine isomers of hexane. The primary focus of the detailed information within this document is Hexane-1,6-diamine (Hexamethylenediamine, CAS No. 124-09-4) , a compound for which extensive safety data is available. The user's original topic of interest, Hexane-1,3-diamine (CAS No. 589-54-8) , is a structural isomer for which there is a significant lack of published safety, handling, and toxicological data.[1][2]

Given the structural similarities and the presence of two amine functional groups, it is prudent to assume that this compound may exhibit similar, if not identical, hazards to its better-studied 1,6-isomer. Therefore, the rigorous precautions outlined for Hexane-1,6-diamine should be considered the minimum standard when handling this compound or any other hexane diamine isomer for which specific data is not available. A substance-specific risk assessment is mandatory before use.

Chemical Identification

This guide pertains to aliphatic diamines with a six-carbon chain. The primary surrogate for this guide is Hexane-1,6-diamine.

-

Primary Chemical Name: Hexane-1,6-diamine[3]

-

Synonyms: Hexamethylenediamine (HMDA), 1,6-Diaminohexane[3][4]

-

CAS Number: 124-09-4[3]

-

Molecular Formula: C₆H₁₆N₂[5]

-

Molecular Weight: 116.21 g/mol [5]

-

Structure:

H₂N—(CH₂)₆—NH₂

Hazard Identification and Classification

Hexane-1,6-diamine is a hazardous chemical that poses significant risks upon exposure. It is corrosive, acutely toxic, and can cause severe irritation.[6][7]

GHS Classification

The Globally Harmonized System (GHS) classification for Hexane-1,6-diamine is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[6] |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage[6][7] |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6][7] |

| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life[5] |

Hazard Pictograms and Signal Word

-

Pictograms:

☠ ⚠

-

Signal Word: Danger [6]

NFPA 704 Diamond

-

Health (Blue): 3 (Serious hazard)

-

Flammability (Red): 2 (Moderate hazard)

-

Instability (Yellow): 0 (Minimal hazard)

-

Special: None

(Note: NFPA ratings can vary slightly between suppliers but generally reflect these levels of hazard.)[5]

Physical and Chemical Properties

Hexane-1,6-diamine is a colorless, crystalline solid at room temperature with a strong, amine-like odor.[8]

| Property | Value | Reference(s) |

| Physical State | Solid | [8] |

| Appearance | Colorless to white crystalline solid | [8] |

| Odor | Strong amine/piperidine-like | [9] |

| Melting Point | 42 - 45 °C (108 - 113 °F) | [5][6] |

| Boiling Point | 204 - 205 °C (399 - 401 °F) | [10] |

| Flash Point | 71 - 93 °C (160 - 199 °F) | [9][11] |

| Density | 0.89 g/cm³ at 25 °C | [6] |

| Solubility in Water | Readily soluble | [11] |

| Vapor Density | ~4.0 (Air = 1) | [9] |

| Vapor Pressure | 2 hPa at 50 °C | [9] |

| Explosive Limits | LEL: 0.7% / UEL: 6.3% | [9] |

Toxicology and Health Effects

The primary health hazards are its corrosive nature and moderate acute toxicity.[12][13]

-

Inhalation: Vapors or dust can cause severe irritation to the respiratory tract.[5] High concentrations may lead to chemical pneumonitis and pulmonary edema.[14]

-

Skin Contact: Causes severe skin burns.[6] Harmful if absorbed through the skin.[5] Prolonged contact may lead to dermatitis.[15]

-

Eye Contact: Causes severe eye damage, including corneal damage and potential blindness.[10]

-

Ingestion: Harmful if swallowed.[6] Can cause severe burns and perforation of the gastrointestinal tract.[16]

-

Chronic Effects: The substance is toxic to the blood, kidneys, lungs, and liver with repeated or prolonged exposure.[10] There is no evidence to classify it as a carcinogen.[5][6][8]

| Toxicity Metric | Value | Species | Reference(s) |

| LD₅₀, Oral | 750 - 1160 mg/kg | Rat | [10][12][13] |

| LD₅₀, Dermal | 1110 - 1900 mg/kg | Rabbit, Rat | [10][16] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of hexanediamines are not typically provided in Safety Data Sheets. The hazard classifications are based on standardized tests, often following OECD (Organisation for Economic Co-operation and Development) guidelines. For example:

-

Skin Corrosion/Irritation: Would likely be determined using OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the shaved skin of rabbits and observing for effects like erythema, edema, and necrosis over a period of up to 14 days.[7]

-

Acute Oral Toxicity: Often determined via OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). This involves administering the substance to fasted animals (typically rats) in a stepwise procedure to identify a dose that causes mortality or evident toxicity.[7]

-

Eye Damage/Irritation: Would be assessed under a protocol like OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), where the substance is applied to the eye of an animal (typically a rabbit) and scored for effects on the cornea, iris, and conjunctiva.[7]

Exposure Controls and Personal Protection

Engineering Controls

-

Ventilation: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations below exposure limits.[5][17]

-

Safety Equipment: Eyewash stations and safety showers must be immediately accessible in the work area.[4][18]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[19]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Recommended materials include Butyl rubber, Neoprene, or Nitrile.[18] Always inspect gloves for integrity before use.

-

Body Protection: Wear a flame-retardant, chemical-resistant lab coat, apron, or full body suit as dictated by the scale of the operation.[6]

-

-

Respiratory Protection: If a fume hood is not available or if dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) is required.[4][6]

Safe Handling and Storage

-

Handling: Avoid all personal contact. Do not breathe dust or vapors.[19] Use non-sparking tools and take precautionary measures against static discharge.[20] Containers should be bonded and grounded during transfers.[3]

-

Storage: Store in a cool, dry, well-ventilated, and secured area.[3] Keep containers tightly closed as the material is hygroscopic.[5][6] Store separately from incompatible materials such as strong acids, oxidizing agents, acid chlorides, and acid anhydrides.[18][19][21]

First Aid and Emergency Procedures

Immediate medical attention is required for all exposures.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with large amounts of water for at least 15-30 minutes. Seek immediate medical attention.[3][18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist.[16]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Fire and Explosion Hazard Data

Hexane-1,6-diamine is a combustible solid.[18] Vapors are heavier than air and may form explosive mixtures with air, especially when heated.[16]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[16]

-

Specific Hazards: Combustion produces toxic and irritating gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[6] Containers may explode when heated.[18]

-

Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[16]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[18] Remove all sources of ignition.[18] Wear the full personal protective equipment described in Section 6.2. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[5]

-

Containment and Cleanup: For spills, cover with a dry, inert absorbent material (e.g., sand, vermiculite, or clay).[17] Collect the material using non-sparking tools and place it into a suitable, sealed container for disposal.[18] Ventilate and wash the spill area after cleanup is complete.[18]

Disposal Considerations

Disposal of Hexane-1,6-diamine must be in accordance with all federal, state, and local regulations. It may be necessary to dispose of this chemical as a hazardous waste.[18] Contact a licensed professional waste disposal service. Do not dispose of it via household or sanitary sewers.

Transport Information

-

UN Number: UN 2280[18]

-

Proper Shipping Name: Hexamethylenediamine, solid[6]

-

Transport Hazard Class: 8 (Corrosive)[18]

-

Packing Group: III[6]

References

- 1. This compound | C6H16N2 | CID 19880522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. archpdfs.lps.org [archpdfs.lps.org]

- 4. fishersci.com [fishersci.com]

- 5. westliberty.edu [westliberty.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. tceq.texas.gov [tceq.texas.gov]

- 9. archpdfs.lps.org [archpdfs.lps.org]

- 10. southwest.tn.edu [southwest.tn.edu]

- 11. Hexamethylenediamine [chemeurope.com]

- 12. Toxicity of hexamethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. echemi.com [echemi.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. resources.finalsite.net [resources.finalsite.net]

- 18. nj.gov [nj.gov]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. echemi.com [echemi.com]

- 21. HEXAMETHYLENEDIAMINE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Navigating the Safety Profile of Aliphatic Diamines: A Technical Guide to Hexanediamine Isomers

An In-depth Examination of the Material Safety Data Sheets for 1,3-Pentanediamine and 1,6-Hexanediamine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical safety is paramount. This technical guide addresses the material safety data for "Hexane-1,3-diamine." It is important to note that "this compound" is not a standard chemical name. Based on common nomenclature and commercially available compounds, this query most likely refers to a diamine with a similar carbon backbone, such as 1,3-Pentanediamine (also known as 1,3-Diaminopentane) or the more common 1,6-Hexanediamine. This guide provides a detailed overview of the safety data for both of these compounds to ensure comprehensive coverage for laboratory and development professionals.

Section 1: Chemical Identification and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following tables summarize the key identifiers and properties for 1,3-Pentanediamine and 1,6-Hexanediamine.

Table 1: Physical and Chemical Properties of 1,3-Pentanediamine

| Property | Value |

| CAS Number | 589-37-7[1][2][3] |

| Molecular Formula | C5H14N2[2] |

| Molecular Weight | 102.18 g/mol [1][2] |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 164 °C[1] |

| Melting Point | -121 °C[1] |

| Flash Point | 59 °C (138.2 °F) - closed cup[1] |

| Density | 0.855 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.452[1] |

| Synonyms | 1,3-Diaminopentane[2], 1,3-Pentanediamine[1][2] |

Table 2: Physical and Chemical Properties of 1,6-Hexanediamine

| Property | Value |

| CAS Number | 124-09-4[4] |

| Molecular Formula | C6H16N2[4] |

| Molecular Weight | 116.21 g/mol [4] |

| Appearance | Solid[4] |

| Boiling Point | 204°C (399.2°F)[4] |

| Melting Point | 42°C (107.6°F)[4] |

| Flash Point | 81.1°C (178°F) - closed cup[4] |

| Specific Gravity | 0.8477 (Water = 1)[4] |

| Vapor Density | 4 (Air = 1)[4] |

| Auto-ignition Temperature | 285°C (545°F)[4] |

| Flammable Limits | LEL: 0.7%, UEL: 6.3%[4] |

| Synonyms | Hexamethylenediamine[4], 1,6-Diaminohexane[5] |

Section 2: Hazard Identification and Classification